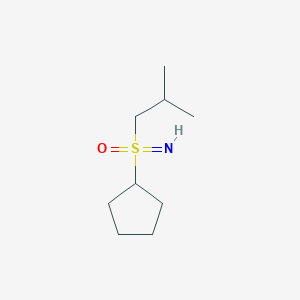![molecular formula C14H13FN2O B13176139 2-(4-Fluorophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13176139.png)
2-(4-Fluorophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Fluorophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family This compound is characterized by its fused ring structure, which includes a pyridine ring and a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminopyridine with 4-fluorobenzaldehyde under acidic conditions, followed by cyclization to form the desired pyridopyrimidine core . Another approach involves the use of β-naphthol and substituted aromatic aldehydes in the presence of a catalyst to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Multicomponent reactions and condensation reactions are preferred due to their efficiency and ability to produce complex structures in a single step . The use of metal-free catalysts and environmentally friendly solvents is also considered to minimize the environmental impact of the production process .
化学反应分析
Types of Reactions
2-(4-Fluorophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various substituted pyridopyrimidines, which can exhibit different biological and chemical properties depending on the nature of the substituents .
科学研究应用
2-(4-Fluorophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications:
作用机制
The mechanism of action of 2-(4-Fluorophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation . The presence of the fluorophenyl group enhances its binding affinity and specificity towards these targets .
相似化合物的比较
Similar Compounds
2-(4-Chlorophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one: Similar structure but with a chlorine atom instead of fluorine.
2-(4-Methylphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one: Contains a methyl group instead of fluorine.
Uniqueness
The uniqueness of 2-(4-Fluorophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one lies in the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it more effective in certain biological applications compared to its analogs .
属性
分子式 |
C14H13FN2O |
|---|---|
分子量 |
244.26 g/mol |
IUPAC 名称 |
2-(4-fluorophenyl)-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C14H13FN2O/c15-11-6-4-10(5-7-11)12-9-14(18)17-8-2-1-3-13(17)16-12/h4-7,9H,1-3,8H2 |
InChI 键 |
CSGSFPXQUMSUFX-UHFFFAOYSA-N |
规范 SMILES |
C1CCN2C(=NC(=CC2=O)C3=CC=C(C=C3)F)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



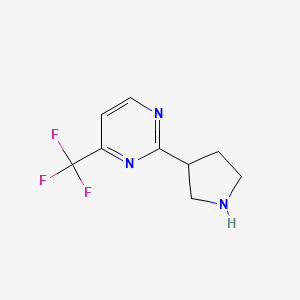
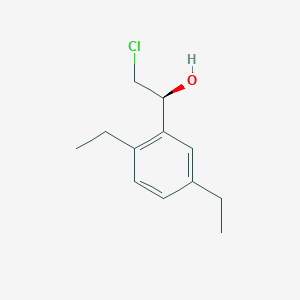

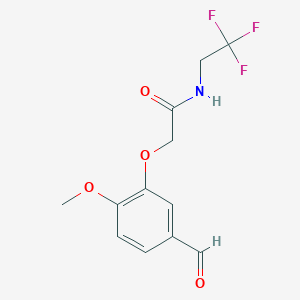
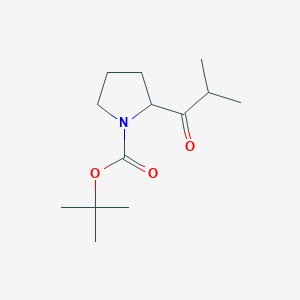

![8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13176104.png)
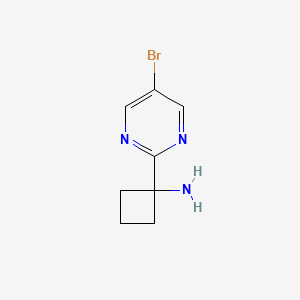
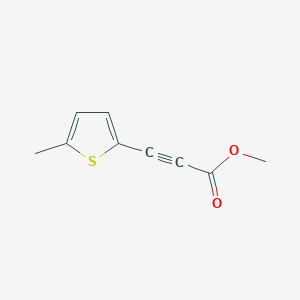

![Methyl 2-chloro-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B13176122.png)
